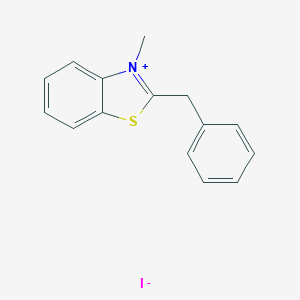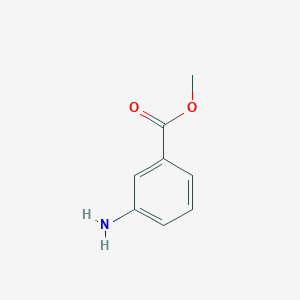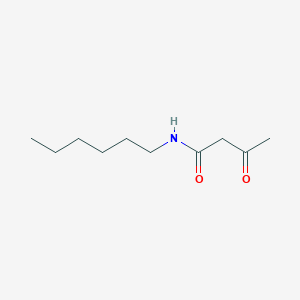
N-Hexylacetoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexylacetoacetamide is a chemical compound that belongs to the class of acetoacetamides. It is a yellowish liquid with a molecular formula of C10H19NO2 and a molecular weight of 185.27 g/mol. N-Hexylacetoacetamide has been used extensively in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-Hexylacetoacetamide is not fully understood. However, it is believed to act as a chelating agent and form complexes with metal ions. It may also act as a nucleophile and undergo nucleophilic substitution reactions with other compounds.
Efectos Bioquímicos Y Fisiológicos
N-Hexylacetoacetamide has been shown to have various biochemical and physiological effects. It has been reported to have antifungal, antibacterial, and antiviral properties. It has also been shown to have antioxidant and anti-inflammatory properties. N-Hexylacetoacetamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Hexylacetoacetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, it has some limitations. It is toxic and can cause skin and eye irritation. It is also flammable and should be handled with care.
Direcciones Futuras
For research include the development of new drugs and therapeutic agents based on N-Hexylacetoacetamide, the exploration of its potential as an agricultural pesticide, and the investigation of its use in industrial processes. Further studies are also needed to understand the mechanism of action of N-Hexylacetoacetamide and its potential toxicity.
Aplicaciones Científicas De Investigación
N-Hexylacetoacetamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of other compounds, as a ligand in coordination chemistry, and as a reagent in organic synthesis. N-Hexylacetoacetamide has also been used in the development of new drugs and therapeutic agents.
Propiedades
Número CAS |
15210-87-4 |
|---|---|
Nombre del producto |
N-Hexylacetoacetamide |
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
N-hexyl-3-oxobutanamide |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-6-7-11-10(13)8-9(2)12/h3-8H2,1-2H3,(H,11,13) |
Clave InChI |
WKUJTXURFXTQIY-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)CC(=O)C |
SMILES canónico |
CCCCCCNC(=O)CC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


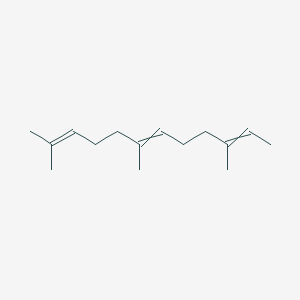
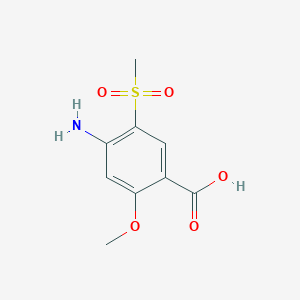

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
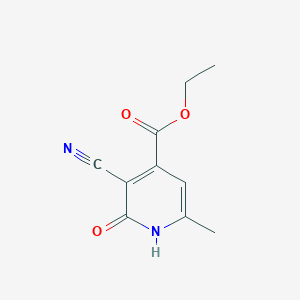
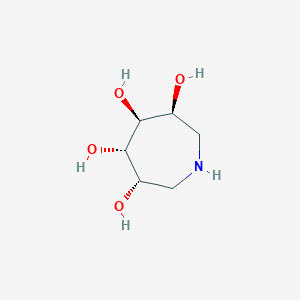
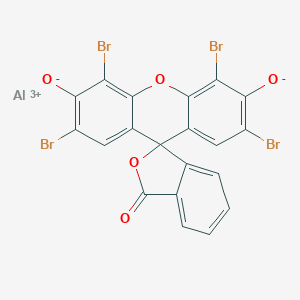
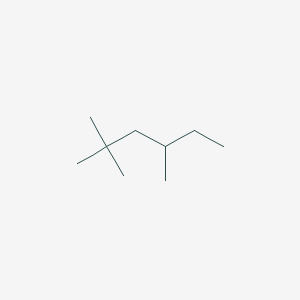
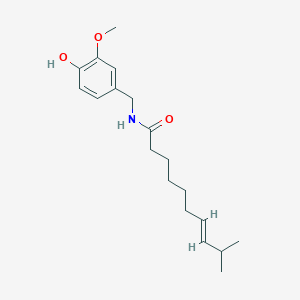
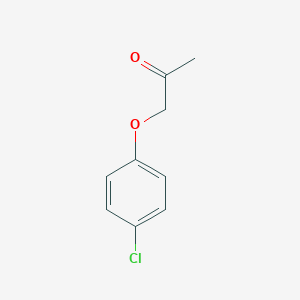
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
